

Application Notes and Protocols for the Analysis of Methyl 3-hydroxyoctadecanoate

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Compound of Interest

Compound Name: Methyl 3-hydroxyoctadecanoate

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This document provides detailed application notes and protocols for the sample preparation and analysis of **Methyl 3-hydroxyoctadecanoate**, a significant intermediate in fatty acid metabolism. The following sections offer comprehensive methodologies for accurate quantification in various biological matrices, tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.

Introduction

Methyl 3-hydroxyoctadecanoate is the methyl ester of 3-hydroxyoctadecanoic acid. The analysis of 3-hydroxy fatty acids is crucial for diagnosing and researching disorders related to mitochondrial fatty acid β -oxidation.[1] These analytical methods are applicable to various biological samples, including serum, plasma, and fibroblast cell cultures.[1] Accurate and reproducible sample preparation is paramount for reliable quantification of these analytes, which are often present at low concentrations.

This guide outlines two primary analytical approaches: GC-MS following extraction and derivatization, and LC-MS/MS for direct or derivatized analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the analytical methods described.

Table 1: GC-MS Method Performance

Parameter	Value	Reference
Intra-day Precision (CV%)	1.0 - 10.5% (at 30 µmol/L)	[2]
Inter-day Precision (CV%)	3.3 - 13.3% (at 0.3 µmol/L)	[2]
Recovery	93% - 107% (for FAMES)	[3]

Table 2: LC-MS/MS Method Performance

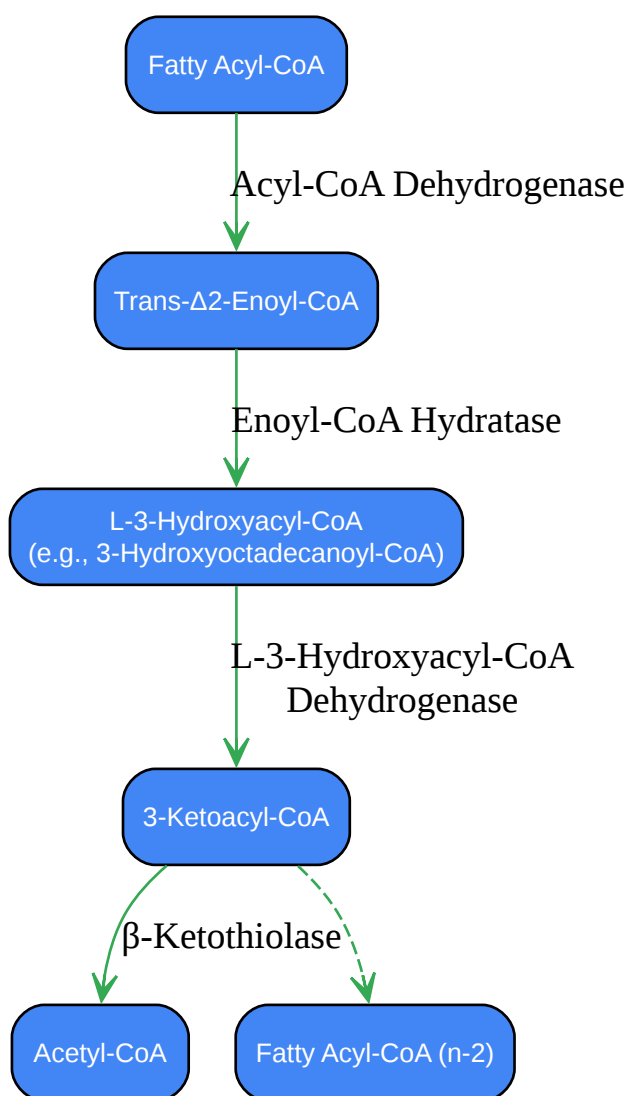
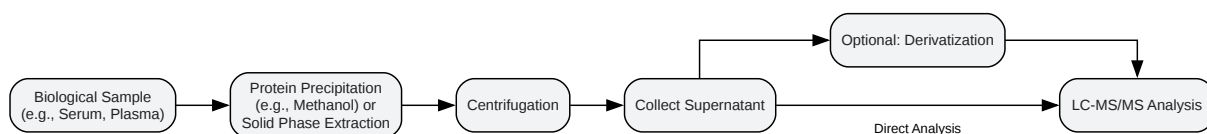
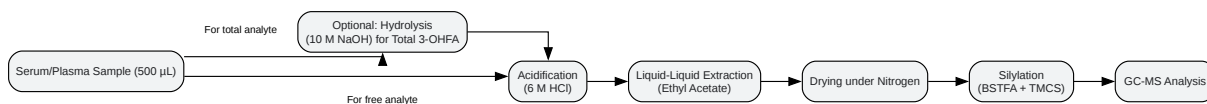
Parameter	Value	Reference
Recovery	73.8% - 100%	[4]
Within-day Variability (CV%)	7.1% - 13.8%	[4]
Between-days Variability (CV%)	9.3% - 21.6%	[4]
Limit of Detection (LOD)	0.1 - 0.9 ng/mL	[5]
Limit of Quantification (LOQ)	0.4 - 2.6 ng/mL	[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of fatty acids, typically requiring derivatization to improve volatility and chromatographic peak shape.[3][6] The following protocol details a stable isotope dilution method for the quantitative analysis of 3-hydroxy fatty acids.[1][2]

3.1.1. Sample Preparation Workflow (GC-MS)



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